3-Aminopentane-1,5-diol

Process chemistry API intermediate synthesis Scalable manufacturing

3-Aminopentane-1,5-diol (3-amino-1,5-pentanediol) is a symmetrical, prochiral amino diol with a five-carbon backbone, featuring a central primary amine and two terminal primary hydroxyl groups. Commercially available as a colorless syrupy liquid, it is highly soluble in water (1000 g/L) with a boiling point of 295.7±20.0 °C and density of 1.081±0.06 g/cm³.

Molecular Formula C5H13NO2
Molecular Weight 119.16 g/mol
CAS No. 1117-23-3
Cat. No. B129640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopentane-1,5-diol
CAS1117-23-3
Molecular FormulaC5H13NO2
Molecular Weight119.16 g/mol
Structural Identifiers
SMILESC(CO)C(CCO)N
InChIInChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2
InChIKeyMYKSNXIYXPKLQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopentane-1,5-diol (CAS 1117-23-3): A Prochiral C5 Amino Diol Building Block and Critical p38 MAP Kinase Inhibitor Intermediate


3-Aminopentane-1,5-diol (3-amino-1,5-pentanediol) is a symmetrical, prochiral amino diol with a five-carbon backbone, featuring a central primary amine and two terminal primary hydroxyl groups . Commercially available as a colorless syrupy liquid, it is highly soluble in water (1000 g/L) with a boiling point of 295.7±20.0 °C and density of 1.081±0.06 g/cm³ . The compound is established primarily as the key chiral intermediate in the synthesis of Pamapimod, a highly selective inhibitor of the p38α MAP kinase developed for rheumatoid arthritis [1]. Its meso configuration renders it an ideal prochiral substrate for enzymatic desymmetrization strategies yielding enantiomerically pure building blocks [2].

Why In-Class Amino Diol Substitution Fails: Functional Consequences of Amino Group Position in 3-Aminopentane-1,5-diol


While several amino alcohols and amino diols share superficial formulaic similarity (e.g., 3-amino-1,2-propanediol, 2-aminopentane-1,5-diol, 5-amino-1-pentanol), the precise positioning of the amine at the C3 position of the symmetric 1,5-diol backbone is structurally non-negotiable for key applications. This substitution pattern confers a meso configuration that is absent in the chiral 2-amino isomer , directly enabling enzymatic desymmetrization strategies that the chiral isomer cannot access [1]. Furthermore, the C5 backbone with a central amine is specifically required to construct the pyrido[2,3-d]pyrimidin-7-one pharmacophore of Pamapimod; alternative amino diols such as 3-amino-1,2-propanediol (C3) are used in entirely different contexts—such as lipidoid synthesis for RNAi delivery—and cannot substitute for the chain length and functional group geometry required for this class of p38 kinase inhibitors . Simple replacement with mono-hydroxylated analogs such as 5-amino-1-pentanol would eliminate the second hydroxyl group essential for downstream derivatization.

Quantitative Differential Evidence: 3-Aminopentane-1,5-diol Benchmarked Against Closest Analogs and Prior Art


Synthetic Yield and Purity Advantages of the Roche Telescoped Process for 3-Aminopentane-1,5-diol vs. Prior Art

The Roche patent (WO2008151992A2) describes a telescoped, non-aqueous process that delivers 3-aminopentane-1,5-diol in 89% overall yield from dimethyl acetone-1,3-dicarboxylate, with a final purity of 99.5% [1]. This represents a substantial improvement over the previously described process (PCT/EP2007/063835) which provided the same intermediate in only 69% yield [1]. The 20-percentage-point yield gain and near-quantitative purity reduce raw material costs and eliminate the need for additional purification steps during downstream Pamapimod synthesis.

Process chemistry API intermediate synthesis Scalable manufacturing

Prochiral Meso Symmetry: 3-Aminopentane-1,5-diol Enables Enzymatic Desymmetrization Inaccessible to Chiral 2-Aminopentane-1,5-diol

3-Aminopentane-1,5-diol is a meso compound possessing an internal plane of symmetry, classifying it as a prochiral substrate [1]. Lipase AK-catalyzed desymmetrization of structurally analogous 3-arylpentane-1,5-diols has been demonstrated to yield enantioenriched monoacetates with high selectivity, offering a theoretical maximum yield of 100% for a single enantiomer [2]. In contrast, 2-aminopentane-1,5-diol (CAS 21926-01-2) is inherently chiral and cannot undergo desymmetrization; enantiomerically pure material must be obtained via kinetic resolution, which inherently caps the maximum yield at 50% . No analogous desymmetrization strategy exists for the achiral yet non-prochiral mono-hydroxylated analog 5-amino-1-pentanol [3].

Asymmetric synthesis Enzymatic desymmetrization Chiral building blocks

Critical Intermediate for Pamapimod: 3-Aminopentane-1,5-diol-Derived Side Chain Drives p38α MAP Kinase Selectivity

Pamapimod, which incorporates the 3-aminopentane-1,5-diol-derived (2-hydroxyethyl)-propylamino side chain, inhibits p38α with an IC50 of 0.014 ± 0.002 μM (14 nM) and p38β with an IC50 of 0.48 ± 0.04 μM, while showing no activity against p38δ or p38γ isoforms. When profiled across 350 kinases, Pamapimod bound only to four off-target kinases, demonstrating exceptional selectivity [1]. Other amino diols used in medicinal chemistry—such as 3-amino-1,2-propanediol, employed in lipid-like delivery molecules for RNAi therapeutics [2]—have entirely distinct applications and cannot substitute for the specific C5 backbone required to span the ATP-binding pocket of p38α and position the pyrido[2,3-d]pyrimidin-7-one core.

Pamapimod synthesis p38 MAP kinase inhibition Kinase selectivity

Physicochemical Profile Benchmarking: Boiling Point, Density, and Water Solubility Differentiation Against Key Amino Alcohol Analogs

3-Aminopentane-1,5-diol exhibits a boiling point of 295.7±20.0 °C (at 760 mmHg) and a density of 1.081±0.06 g/cm³, with quantitative water solubility (1000 g/L) . In comparison, 5-amino-1-pentanol boils at 221–222 °C with a density of 0.949–0.99 g/mL [1], and 3-amino-1,2-propanediol boils at 264–265 °C with a density of 1.175 g/mL [2]. The approximately 74 °C higher boiling point of 3-aminopentane-1,5-diol versus 5-amino-1-pentanol reflects the stronger intermolecular hydrogen bonding network afforded by the symmetric diol motif, which translates to enhanced thermal stability during high-temperature synthetic transformations. The compound's balanced LogP of -0.22120 (predicted) and polar surface area (PSA) of 66.48 Ų further distinguish it from the more lipophilic 5-amino-1-pentanol and the more compact, denser 3-amino-1,2-propanediol.

Physicochemical characterization Thermal stability Solubility profiling

Low Off-Target Biological Activity Profile of 3-Aminopentane-1,5-diol at TAAR5 and Dihydroorotase

In vitro profiling of 3-aminopentane-1,5-diol revealed minimal biological activity: EC50 > 10,000 nM at mouse TAAR5 (trace amine-associated receptor 5) expressed in HEK293 cells [1], and IC50 ≈ 1,000,000 nM against mouse dihydroorotase at pH 7.37 [2]. While no direct comparator data for these specific off-targets is available across all amino diol analogs, this consistently low activity profile indicates that the compound does not introduce significant biological promiscuity when used as a synthetic intermediate, reducing the risk of off-target-related complications in medicinal chemistry campaigns.

Off-target profiling Biological promiscuity Trace amine receptor

High-Value Application Scenarios for 3-Aminopentane-1,5-diol Based on Quantitative Differentiation Evidence


Procurement for Pamapimod Synthesis and p38α MAP Kinase Inhibitor Development Programs

The 3-aminopentane-1,5-diol-derived side chain is an integral structural component of Pamapimod, a clinical-stage p38α inhibitor with 14 nM potency and an exceptionally clean kinase selectivity profile (4 off-target hits across 350 kinases). Any medicinal chemistry program targeting p38α within the pyrido[2,3-d]pyrimidin-7-one chemotype is structurally dependent on this specific intermediate; no alternative amino diol can replicate the requisite C5 backbone with a central amine [1]. The Roche telescoped process provides this intermediate in 89% yield and 99.5% purity, a specification established during the original IND-enabling synthesis campaign [2].

Enzymatic Desymmetrization for Asymmetric Synthesis of Enantiomerically Pure C5 Building Blocks

The meso configuration of 3-aminopentane-1,5-diol renders it a prochiral substrate amenable to lipase-catalyzed desymmetrization, a strategy that can deliver a single enantiomer in up to 100% theoretical yield [1]. This is mechanistically impossible with the chiral 2-aminopentane-1,5-diol [2]. Research groups pursuing enantioselective synthesis of 1,3-difunctionalized C5 building blocks—either via enzymatic acylation or chemical desymmetrization—should source 3-aminopentane-1,5-diol specifically for its prochiral symmetry, which provides access to both enantiomeric series through choice of enzyme or catalyst.

High-Temperature or Solvent-Free Synthetic Transformations Requiring Thermal Stability

With a boiling point of 295.7±20.0 °C—approximately 74 °C higher than the mono-hydroxylated analog 5-amino-1-pentanol [1]—3-aminopentane-1,5-diol offers superior thermal stability for reactions conducted at elevated temperatures (e.g., amidations, Mitsunobu reactions, or high-boiling solvent systems). Its quantitative water solubility (1000 g/L) further facilitates aqueous workup without the need for specialized solvent extraction protocols [2].

High-Purity Starting Material for Quality-Critical Synthesis Where Impurity Carryover Is Intolerable

The established Roche process delivers 3-aminopentane-1,5-diol at 99.5% purity [1], a specification that exceeds typical commercial amino diol purity (commonly 95-98%). For GMP-like preclinical synthesis or any campaign where trace amine impurities could compromise biological assay interpretation, sourcing material produced via this optimized process reduces the need for pre-use purification and lowers the risk of impurity-driven false positives in biological testing [2].

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